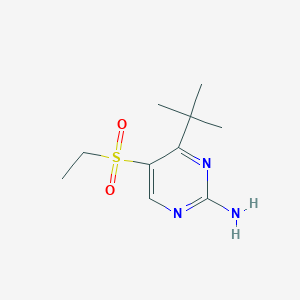
2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminopiperidine moiety, making it a versatile scaffold for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyrimidin-4-one with 3-aminopiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the pyrimidinone core or the aminopiperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrimidinone ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives.
科学研究应用
2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their conformation and function.
相似化合物的比较
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.
Imidazoles: Heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one is unique due to its specific combination of a pyrimidinone core and an aminopiperidine moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC 名称 |
2-(3-aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O/c1-8-6-10(16)14(2)11(13-8)15-5-3-4-9(12)7-15/h6,9H,3-5,7,12H2,1-2H3 |
InChI 键 |
FJHGDCAXJBTAGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC(C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


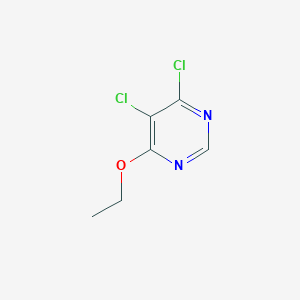
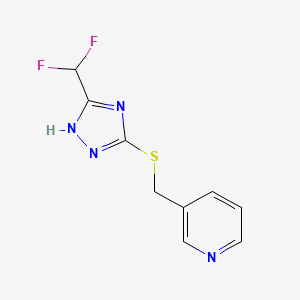
![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
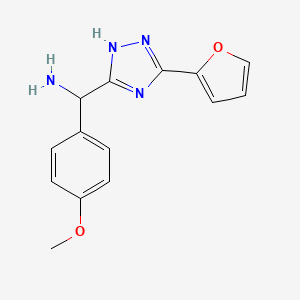


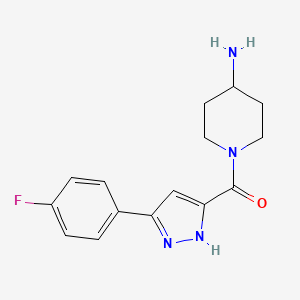
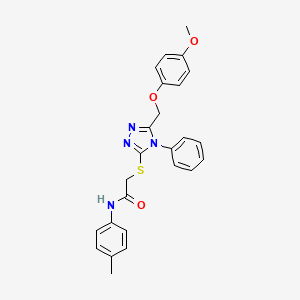
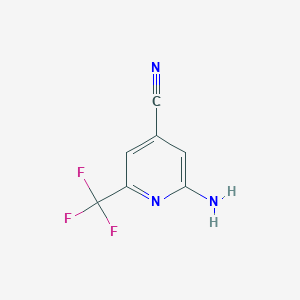
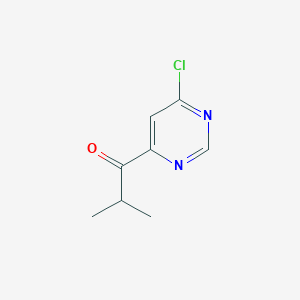
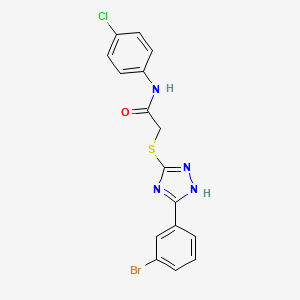
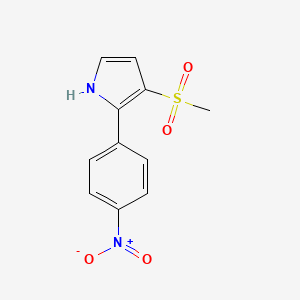
![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B11777119.png)
